molecular formula C16H22N2O3 B2972096 Tert-butyl 4-benzoylpiperazine-1-carboxylate CAS No. 77278-38-7

Tert-butyl 4-benzoylpiperazine-1-carboxylate

Cat. No. B2972096
CAS No.: 77278-38-7
M. Wt: 290.363
InChI Key: YOZLBJXUJHNUOW-UHFFFAOYSA-N
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Patent
US06573262B2

Procedure details

Prepared in the same manner as intermediate 18. To a solution of tert-butyl 1-piperazinecarboxylate (15.0 g. 80.5 mmol) and benzoic acid (8.94 g, 73.2 mmol) in CH2Cl2 (500 mL), was added DMAP (9.84 g, 80.5 mmol) and EDC (15.39 g, 80.5 mmol). The reaction mixture was stirred at rt for 17 h, and then washed with excess hydrochloric acid (5×250 mL, 1 N aq.) and water (350 mL). The organic layer was dried (MgSO4) and evaporated in vacuo to give N-Benzoyl-N′-Boc piperazine as an off white solid (21 g, 99%). 1H NMR (300 MHz, CD3OD) δ 7.46 (m, 5H), 3.80-3.30 (b m, 8H), 1.47 (s, 9H); LC/MS (ES+) m/z (M+H)+=291, (2M+H)+=581, HPLC Rt=1.430.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step One
Name
Quantity
15.39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
9.84 g
Type
catalyst
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:14](O)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(Cl)CCl>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:14]([N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
8.94 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
15.39 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9.84 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in the same manner as intermediate 18
WASH
Type
WASH
Details
washed with excess hydrochloric acid (5×250 mL, 1 N aq.) and water (350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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